molecular formula C15H14N2O3S B2712560 1-(1-phenylethyl)-1H-benzimidazole-2-sulfonic acid CAS No. 537010-02-9

1-(1-phenylethyl)-1H-benzimidazole-2-sulfonic acid

Cat. No. B2712560
CAS RN: 537010-02-9
M. Wt: 302.35
InChI Key: SEBTYIVNYOXSLM-UHFFFAOYSA-N
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Description

Compounds with a benzimidazole core, such as 1-phenylethyl-1H-imidazole-5-carboxylic acid , are often used in the synthesis of various pharmaceuticals . They typically contain a heterocyclic moiety, which is a ring structure that includes atoms other than carbon, such as nitrogen .


Synthesis Analysis

The synthesis of similar compounds often involves enzymatic reactions . For example, a novel microbial esterase identified from the Indian Ocean was found to enantioselectively resolve (±)-1-phenylethanol and (±)-1-phenylethyl acetate through two types of enzymatic reactions .


Molecular Structure Analysis

The molecular structure of these compounds can be quite complex. For instance, 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid has a molecular formula of C12H12N2O2 and a molecular weight of 216.24 .


Chemical Reactions Analysis

These compounds can undergo various chemical reactions. For example, racemic 1-phenylethanols were converted into enantiopure ®-1-phenylethanols via a chemoenzymatic process in which manganese oxide driven oxidation was coupled with enzymatic biotransformation .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can also vary. For example, 1-Phenylethylamine is a colorless liquid and is often used in chiral resolutions . It is relatively basic and forms stable ammonium salts and imines .

Scientific Research Applications

Proton Conducting Membranes for PEMFC A novel proton conducting poly(arylene ether benzimidazole) has been developed, demonstrating significant potential in Proton Exchange Membrane Fuel Cells (PEMFC) applications. This research involved the preparation of poly[(1-(3,3′-phthalido-p-phenylene)-5-oxybenzimidazole)-benzimidazole] (PBI-OPh) through direct sulfonation, highlighting its promising conductivity and thermal stability for fuel cell usage (Ng et al., 2010).

Green Synthesis of Benzimidazole Derivatives Research on phospho sulfonic acid (PSA) as a solid acid catalyst has paved the way for the green synthesis of benzimidazole derivatives at ambient temperatures. This approach offers an environmentally friendly, efficient, and simple procedure for synthesizing benzimidazole and benzoxazole derivatives, emphasizing the catalyst's reusability and the method's overall sustainability (Rezayati et al., 2016).

Efficient Ionic Liquid Catalysts The use of 1-methyl-3-(2-oxyethyl)-1H-Imidazol-3-ium-Borate Sulfonic Acid ([MOEI]-BSA) as a new solid acid catalyst for the synthesis of benzimidazole derivatives showcases an efficient, mild, and green reaction condition. This research contributes to the development of novel Bronsted acidic ionic liquids (BAILs) for catalysis, illustrating the catalyst's efficiency and the method's applicability to a variety of precursors (Sajjadifar et al., 2019).

Antimicrobial Activity of Metal Complexes The synthesis and investigation of metal complexes derived from benzimidazole and sulfonamide groups have demonstrated notable antimicrobial properties. This study focuses on the potential biological applications of these complexes, highlighting their effectiveness against bacterial strains and underscoring the pharmacological relevance of benzimidazole derivatives (Ashraf et al., 2016).

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their specific structure and function. For example, etomidate, a drug with a similar structure, acts at the level of the reticular-activating system to produce anesthesia .

Safety and Hazards

The safety and hazards associated with these compounds depend on their specific structure and use. For example, some compounds may require suitable protective clothing and avoidance of contact with skin and eyes .

Future Directions

The future directions of research into these compounds could involve further exploration of their synthesis, resolution, and synthetic applications . This could include the development of new methods for the preparation of enantiomerically pure chemicals, as well as the use of modern techniques such as protein engineering to improve the enantioselectivity, activity, and stability of enzyme biocatalysts .

properties

IUPAC Name

1-(1-phenylethyl)benzimidazole-2-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-11(12-7-3-2-4-8-12)17-14-10-6-5-9-13(14)16-15(17)21(18,19)20/h2-11H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBTYIVNYOXSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24798295
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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